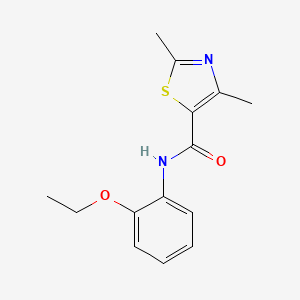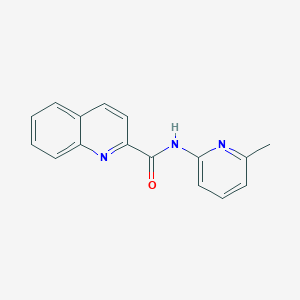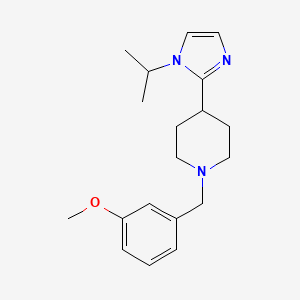
N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, commonly known as ETC-1002, is a novel small molecule drug candidate that has shown promising results in preclinical and clinical studies. ETC-1002 is a cholesterol-lowering agent that works by targeting the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Mécanisme D'action
ETC-1002 works by activating the N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide pathway, which is a key regulator of cellular energy metabolism. This compound activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in reduced LDL-C and TG levels. Additionally, ETC-1002 has been shown to inhibit the synthesis of cholesterol in the liver by targeting the sterol regulatory element-binding protein (SREBP) pathway.
Biochemical and Physiological Effects
In addition to its cholesterol-lowering effects, ETC-1002 has been shown to have other beneficial effects on the cardiovascular system. For example, ETC-1002 has been shown to reduce inflammation, improve endothelial function, and decrease arterial stiffness. Moreover, ETC-1002 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
ETC-1002 has several advantages for lab experiments. Firstly, ETC-1002 is a small molecule drug candidate that can be easily synthesized and purified. Secondly, ETC-1002 has been extensively studied in preclinical and clinical studies, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using ETC-1002 in lab experiments. For example, ETC-1002 has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for research on ETC-1002. Firstly, further clinical studies are needed to determine the long-term safety and efficacy of ETC-1002 in treating hypercholesterolemia and other cardiovascular diseases. Secondly, the synergistic effects of ETC-1002 and statins need to be further investigated to determine the optimal dosing regimen for combination therapy. Finally, the potential use of ETC-1002 in other disease areas, such as diabetes and cancer, should be explored.
Méthodes De Synthèse
The synthesis of ETC-1002 involves the reaction of 2-bromo-4-methylthiazole with 2-ethoxyaniline to form 2-(2-ethoxyphenyl)-4-methylthiazole. This intermediate is then reacted with ethyl chloroformate to form the desired product, N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. The overall yield of the synthesis process is around 32%, and the purity of the final product is greater than 99%.
Applications De Recherche Scientifique
ETC-1002 has been extensively studied for its potential use in the treatment of hypercholesterolemia and other cardiovascular diseases. In preclinical studies, ETC-1002 has been shown to reduce low-density lipoprotein cholesterol (LDL-C) levels by up to 40% and triglyceride (TG) levels by up to 35%. Moreover, ETC-1002 has been shown to have a synergistic effect with statins, which are commonly used to treat hypercholesterolemia.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-12-8-6-5-7-11(12)16-14(17)13-9(2)15-10(3)19-13/h5-8H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJDYXSNOXCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)
![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)
![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)

![methyl 4-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5640649.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5640657.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640669.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(6-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640697.png)
![N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5640717.png)